molecular formula C16H23NO4 B2532926 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate CAS No. 302807-19-8

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate

Cat. No.: B2532926
CAS No.: 302807-19-8
M. Wt: 293.363
InChI Key: NIZMOTAMZMKATF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is an organic compound with the molecular formula C16H23NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethoxyethyl group and a dimethylpropanoylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with 2-ethoxyethanol, followed by the acylation of the resulting ester with 2,2-dimethylpropanoyl chloride. The reaction conditions generally include the use of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the ethoxyethyl and dimethylpropanoylamino groups.

    Methyl 4-(2,2-dimethylpropanoylamino)benzoate: Similar structure but has a methyl group instead of an ethoxyethyl group.

    2-Ethoxyethyl 4-aminobenzoate: Similar structure but lacks the dimethylpropanoylamino group.

Properties

IUPAC Name

2-ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-10-11-21-14(18)12-6-8-13(9-7-12)17-15(19)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMOTAMZMKATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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